molecular formula C12H12O4 B14386813 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- CAS No. 88051-38-1

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl-

Cat. No.: B14386813
CAS No.: 88051-38-1
M. Wt: 220.22 g/mol
InChI Key: HWLYVBGVEQSQAS-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The hydroxyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as tin(II) chloride . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different scientific fields .

Scientific Research Applications

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

CAS No.

88051-38-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5,8-dihydroxy-6,7-dimethyl-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C12H12O4/c1-5-6(2)12(16)10-8(14)4-3-7(13)9(10)11(5)15/h15-16H,3-4H2,1-2H3

InChI Key

HWLYVBGVEQSQAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=O)CCC(=O)C2=C1O)O)C

Origin of Product

United States

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